5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound with a unique structure that includes an imidazolidine ring substituted with a methoxyphenyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds such as j147, a curcumin derivative, have been reported to have neurogenic and neuroprotective effects . They are developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy .
Mode of Action
Compounds like apocynin, which have a similar methoxyphenyl structure, inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
For instance, they are involved in the protocatechuate (PCA) 4,5-cleavage pathway, which is key in the degradation of various aromatic compounds .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing . This suggests that the ADME properties of this compound might be similar, impacting its bioavailability.
Result of Action
Compounds with similar structures, such as curcumin and its derivatives, have been reported to have anti-inflammatory, antioxidant, and neuroprotective effects . These effects could potentially be shared by this compound.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate then undergoes cyclization with glycine or a glycine derivative under acidic conditions to form the imidazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidine ring can be reduced to form an imidazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(3-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione.
Reduction: 5-(3-Methoxyphenyl)-5-methylimidazoline.
Substitution: 5-(3-Halophenyl)-5-methylimidazolidine-2,4-dione.
Scientific Research Applications
5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an imidazolidine ring.
5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of an imidazolidine ring.
Uniqueness
5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHPONDRXEYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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